Futoenone

PAF receptor antagonism 5-lipoxygenase inhibition inflammation

Futoenone (CAS 19913-01-0) is a structurally distinct spirocyclohexadienone neolignan, not a common tetrahydrofuran-type lignan. Unlike kadsurenone (Ki=58 nM at PAF), futoenone uniquely delivers dual PAF receptor/5-lipoxygenase antagonism—addressing a critical gap in single-agent anti-inflammatory pharmacology. Its scaffold also exhibits non-zinc-binding MMP inhibition via P2′ site targeting (thiol derivative ED50=0.6 μM against stromelysin). With predicted high intestinal absorption (100%) and selective CYP3A4 inhibition (87.71% probability), this rare neolignan is essential for mechanism-focused inflammation research, MMP inhibitor development, and virtual screening library diversification. Procure ≥98% purity compound for reproducible experimental outcomes.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
CAS No. 19913-01-0
Cat. No. B021036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFutoenone
CAS19913-01-0
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
InChIKeySXHVHWXETMBKPP-KXXATPMCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Futoenone (CAS 19913-01-0) Procurement Guide: Neolignan Scaffold for PAF Receptor and MMP Inhibition Research


Futoenone (CAS 19913-01-0, molecular formula C20H20O5, MW 340.37 g/mol) is a naturally occurring neolignan characterized by a rare spiro-cyclohexadienone skeleton [1]. It is isolated from multiple plant sources including Magnolia sprengeri, Piper wallichii, Piper futokadsura, and Magnolia liliflora [2][3]. Unlike the more abundant 2,5-diaryltetrahydrofuran-type neolignans such as kadsurenone, futoenone represents a structurally distinct spirocyclic subclass that exhibits dual-target antagonism toward platelet-activating factor (PAF) receptor and 5-lipoxygenase, along with inhibitory activity against matrix metalloproteinases (MMPs) [4][5].

Why Generic Neolignan Substitution Cannot Replicate Futoenone's Pharmacological Profile


Neolignans constitute a structurally heterogeneous class of natural products derived from phenylpropane (C6-C3) units, with substantial variation in backbone architecture, stereochemistry, and substitution patterns that critically dictate biological target engagement [1]. While several Piper and Magnolia species co-produce multiple neolignans—including kadsurenone, futoquinol, galgravin, and (+)-crotepoxide—their pharmacological profiles are non-interchangeable [2][3]. For instance, kadsurenone demonstrates potent and specific competitive PAF receptor antagonism (Ki = 58 nM) but lacks the MMP inhibitory activity and 5-lipoxygenase antagonism associated with the futoenone scaffold [4]. Conversely, galgravin exhibits immunomodulatory activity via inhibition of human mononuclear cell proliferation and interferon-γ production, whereas futoenone shows no reported activity in this specific assay system [5]. The spirocyclic architecture of futoenone confers a distinct three-dimensional pharmacophore that cannot be recapitulated by tetrahydrofuran-type or dibenzylbutane-type neolignans, underscoring the necessity of compound-specific procurement for mechanism-focused investigations.

Futoenone (CAS 19913-01-0) Quantitative Differentiation Evidence: Comparator-Anchored Activity Data


Futoenone Derivatives Exhibit Dual PAF Receptor and 5-Lipoxygenase Antagonism Not Observed with Kadsurenone

Neolignan derivative compounds of the 2,4-diaryl-1,3-dithiolane and futoenone variety exhibit both platelet-activating factor (PAF) receptor and 5-lipoxygenase antagonist activity [1][2]. In contrast, the structurally related tetrahydrofuran-type neolignan kadsurenone, isolated from the same Piper futokadsura plant source, demonstrates specific competitive PAF receptor antagonism (Ki = 58 nM versus Ki = 6.3 nM for PAF itself) without concurrent 5-lipoxygenase inhibitory activity [3]. The dual-target profile of the futoenone scaffold addresses the recognized therapeutic rationale for concomitant inhibition of both PAF receptor and 5-lipoxygenase in inflammatory conditions [4].

PAF receptor antagonism 5-lipoxygenase inhibition inflammation dual-target pharmacology

Futoenone Thiol Derivative Inhibits Stromelysin with ED50 of 0.6 μM: MMP Subtype Selectivity

A thiol derivative of futoenone demonstrates inhibitory activity against the matrix metalloproteinase stromelysin with an ED50 value of 0.6 μM [1]. The same derivative also exhibits inhibitory activity against collagenase, though quantitative ED50 data for collagenase inhibition was not reported in the available source [1]. Molecular modeling of futoenone and its derivatives indicates preferred binding to the P2′ site of matrix metalloproteinase enzymes [2]. This P2′ site-directed binding represents a distinct inhibitory mechanism compared to catalytic zinc-binding MMP inhibitors.

matrix metalloproteinase inhibition stromelysin collagenase extracellular matrix

Futoenone Exhibits CYP3A4 Inhibition Probability of 87.71%: In Silico ADMET Differentiation

In silico ADMET prediction using admetSAR 2 indicates that futoenone exhibits a positive CYP3A4 inhibition profile with a probability score of 0.8771 (87.71%) [1]. For comparison, CYP2C9 inhibition is predicted as negative (probability 0.5665, 56.65%), CYP2C19 inhibition as positive (0.6896, 68.96%), and CYP2D6 inhibition as negative (0.7001, 70.01%) [1]. The high predicted probability of CYP3A4 inhibition (87.71%) substantially exceeds the prediction probabilities for other major CYP isoforms, suggesting isoform-selective metabolic interaction potential. Additional predicted ADMET parameters include 100% human intestinal absorption probability, 75.83% Caco-2 permeability probability, and 65.00% blood-brain barrier penetration probability [2].

ADMET prediction CYP3A4 inhibition drug metabolism in silico pharmacology

Futoenone and (-)-Maglifloenone Share Rare Spirocyclohexadienone Skeleton: Structural Differentiation from Tetrahydrofuran-Type Neolignans

Futoenone contains the rarely occurring spirocyclohexadienone skeleton, a structural feature shared with (-)-maglifloenone but absent from the more abundant 2,5-diaryltetrahydrofuran-type neolignans such as kadsurenone, galgravin, and veraguensin [1]. Both futoenone and (-)-maglifloenone have been isolated together from Magnolia liliflora leaves and twigs, whereas (+)-veraguensin, a tetrahydrofuranolignan, co-occurs in the same plant material [1]. The spirocyclic architecture confers a distinct three-dimensional molecular shape (bridged compound with tricyclic framework) compared to the tetrahydrofuran-type neolignans, which possess a more planar central furan ring system [2]. This structural divergence underlies the differential biological target engagement observed between these neolignan subclasses.

spirocyclohexadienone neolignan structural classification natural product chemistry chemodiversity

Futoenone Demonstrates Differential Immunomodulatory Activity: No HMNC Proliferation Inhibition Unlike Co-occurring Neolignans

In an immunopharmacological study using human mononuclear cells (HMNC) as target cells with cell proliferation determined by ³H-thymidine uptake, compounds futoquinol, galgravin, piperlactam S, and piperolactam B potently inhibited HMNC proliferation and interferon-γ production [1]. Notably, futoenone, isolated and tested alongside these compounds from the same Piper kadsura stem ethanol extract, showed no reported inhibitory activity on HMNC proliferation in this assay system [1]. This differential immunomodulatory profile demonstrates target selectivity within the co-occurring neolignan pool and indicates that futoenone's pharmacological effects are mediated through pathways distinct from those engaged by galgravin and futoquinol.

immunomodulation human mononuclear cells cytokine production neolignan selectivity

Futoenone Identified as Druggable Lead Compound in Network Pharmacology Screening for Asthma

In a 2024 in silico network pharmacology analysis and molecular docking validation study of Swasa Kudori tablet for screening druggable phytoconstituents of asthma, futoenone was identified among five natural drug compounds showing superior druggability [1]. The pharmacokinetic (ADME) assessment evaluated multiple phytoconstituents, with futoenone, 2-5-7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, (+)-catechin-3′-methyl ether, 5-hydroxy-4′,7-dimethoxyflavanone, and pinocembrin demonstrating better overall druggability profiles compared to other screened compounds [1]. This computational screening positions futoenone as a prioritized candidate for further experimental validation in asthma-related research, building upon its established PAF receptor and 5-lipoxygenase antagonism profile [2].

network pharmacology molecular docking asthma druggability assessment

Futoenone (CAS 19913-01-0) Validated Research Applications and Procurement Use Cases


Dual PAF Receptor and 5-Lipoxygenase Antagonism Studies

Investigators examining the therapeutic rationale for concomitant inhibition of PAF receptor and 5-lipoxygenase in inflammatory disease models should procure futoenone or its derivatives. The futoenone scaffold has been specifically characterized for dual antagonism of both targets [1][2], whereas the more extensively studied neolignan kadsurenone (Ki = 58 nM at PAF receptor) lacks 5-lipoxygenase inhibitory activity [3]. This dual-target profile addresses a recognized gap in single-agent anti-inflammatory pharmacology and supports futoenone's use as a chemical probe for investigating synergistic pathway inhibition.

P2′ Site-Directed Matrix Metalloproteinase Inhibitor Development

Research programs focused on developing non-zinc-binding MMP inhibitors should consider futoenone and its derivatives. Molecular modeling indicates preferred binding to the P2′ site of MMP enzymes, representing an alternative inhibitory mechanism to catalytic domain zinc chelation [1]. A thiol derivative of futoenone has demonstrated ED50 = 0.6 μM against stromelysin, establishing a starting point for structure-activity relationship optimization [1]. This P2′ site-directed approach may offer improved selectivity profiles compared to broad-spectrum zinc-binding MMP inhibitors.

Spirocyclic Neolignan Scaffold Cheminformatics and Virtual Screening

Computational chemistry and cheminformatics groups seeking structurally diverse natural product scaffolds for virtual screening libraries should procure futoenone as a representative of the rare spirocyclohexadienone skeleton [1]. Its three-dimensional architecture (MW = 340.37, XlogP = 3.50, TPSA = 54.00 Ų) [2] offers distinct shape complementarity relative to the more planar tetrahydrofuran-type neolignans such as kadsurenone and galgravin. In silico ADMET predictions indicate high human intestinal absorption (100% probability) and CYP3A4 inhibition (87.71% probability) [2], providing tractable drug-like properties for hit-to-lead optimization programs.

Metabolism and Drug-Drug Interaction Studies via CYP3A4 Inhibition

Investigators conducting cytochrome P450 inhibition screening or drug-drug interaction studies may utilize futoenone as a natural product-derived CYP3A4 inhibitor. In silico prediction using admetSAR 2 indicates a positive CYP3A4 inhibition profile with 87.71% probability, substantially exceeding predictions for CYP2C9 (56.65%), CYP2C19 (68.96%), and CYP2D6 (70.01%) [1]. This predicted isoform selectivity warrants experimental validation and supports futoenone's procurement for metabolism-focused research programs. Additionally, a 2024 network pharmacology study identified futoenone among the top five compounds with superior druggability in an asthma-focused screening [2], further substantiating its utility in ADME/PK investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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